molecular formula C26H23N5O6 B3612355 METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE

METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE

Cat. No.: B3612355
M. Wt: 501.5 g/mol
InChI Key: LYXBSAHCZPFPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as ester, carbamate, and tetrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical

Properties

IUPAC Name

methyl 4-[[4-[2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]tetrazol-5-yl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O6/c1-35-25(33)19-5-3-17(4-6-19)16-37-22-13-9-18(10-14-22)24-28-30-31(29-24)15-23(32)27-21-11-7-20(8-12-21)26(34)36-2/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXBSAHCZPFPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-({4-[2-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}METHYL)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.